molecular formula C24H29N3O2.HCl B1191877 FK 866 hydrochloride

FK 866 hydrochloride

Cat. No. B1191877
M. Wt: 427.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Non-competitive and potent inhibitor of NAMPT (nicotinamide phosphoribosyltransferase, visfatin, PBEF1) (Ki = 0.3 nM);  inhibits NAD biosynthesis. Induces delayed cell death by apoptosis in HepG2 human liver carcinoma cells (IC50 ~1 nM). Induces apoptosis in four different neuroblastoma cell lines;  also induces autophagy in SH-SY5Y cells. 

Scientific Research Applications

Anti-Cancer Properties

FK 866 hydrochloride, known for interfering with NAD+ biosynthesis, has been explored for its anti-cancer properties. In a study on murine renal cell carcinoma, FK 866 showed significant anti-tumor, anti-metastatic, and anti-angiogenic potency (Drevs, Löser, Rattel, & Esser, 2003).

Therapeutic Potential in Lung Injury

FK 866 has been identified as a potential therapeutic agent for acute respiratory distress syndrome (ARDS) and ventilator-induced lung injury (VILI). It acts by inhibiting nicotinamide phosphoribosyltransferase (NAMPT) and has shown efficacy in reducing lung tissue injury and inflammatory cell infiltration in mouse models (Moreno‐Vinasco et al., 2014).

Role in Metabolic Reactions

The compound has been used in studies to monitor metabolic reactions, such as the rapid hydrolysis of CS-866, a prodrug-type angiotensin II receptor antagonist. This monitoring was conducted using microdialysis combined with tandem mass spectrometry (Kobayashi, Fujimori, Watanabe, & Ikeda, 2000).

Investigational Use in Antibody-Drug Conjugates

FK-866 has been explored for use in antibody-drug conjugates (ADCs) for cancer treatment. Its ability to inhibit NAMPT and disrupt primary cellular metabolism makes it a promising candidate for targeted cancer therapies (Neumann et al., 2018).

Inhibition of Phosphatidylinositol 3-Kinase Signaling

FK 866 hydrochloride has been used to study the inhibition of phosphatidylinositol 3-kinase (PI3K) signaling. The compound PX-866, derived from wortmannin and closely related to FK 866, has shown significant antitumor activity in preclinical models (Howes et al., 2007).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of visfatin/pre-B cell colony-enhancing factor 1/nicotinamide phosphoribosyltransferase in complex with FK-866. This research provides insights into the molecular interactions and potential mechanisms of action of FK-866 (Kim et al., 2006).

properties

Product Name

FK 866 hydrochloride

Molecular Formula

C24H29N3O2.HCl

Molecular Weight

427.97

SMILES

O=C(N1CCC(CCCCNC(/C=CC2=CN=CC=C2)=O)CC1)C3=CC=CC=C3.Cl

synonyms

2-(E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.